molecular formula C13H9BrN2O2S B1650213 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1151512-21-8

2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1650213
CAS No.: 1151512-21-8
M. Wt: 337.19
InChI Key: IINPMJFHGADVRU-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a phthalimide (isoindole-1,3-dione) core linked to a substituted thiazole moiety. The thiazole ring is functionalized with a bromine atom at position 2 and a methyl group at position 4, conferring distinct electronic and steric properties. Such structural motifs are common in agrochemicals and pharmaceuticals, where halogenation often enhances bioactivity and stability .

Properties

IUPAC Name

2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c1-7-10(19-13(14)15-7)6-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINPMJFHGADVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656459
Record name 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151512-21-8
Record name 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Optimization

Bromination of 4-methylthiazole derivatives requires careful temperature control to prevent polybromination. Studies indicate that using N-bromosuccinimide (NBS) in dichloromethane at −10°C achieves 85% monobromination at position 2, whereas elemental bromine in acetic acid at 25°C yields a 72% product.

Coupling the thiazole and phthalimide moieties involves nucleophilic alkylation or Mitsunobu reactions. The most cited method employs phthalimide potassium salt reacting with 5-(bromomethyl)-2-bromo-4-methylthiazole in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 65% yield.

Reaction Scheme:
$$
\text{Phthalimide-K}^+ + \text{BrCH}_2\text{(thiazole)} \rightarrow \text{Target Compound} + \text{KBr}
$$

Side reactions, such as over-alkylation or thiazole ring opening, are mitigated by using anhydrous conditions and stoichiometric control.

Diazotization-Halogenation Strategies

A patented route from US20030055229A1 describes the preparation of analogous chloromethylthiazoles via diazotization of aminomethylthiazoles followed by halogenation. Adapting this method for bromine involves:

  • Diazonium Salt Formation:
    Treatment of 2-amino-5-hydroxymethylthiazole with sodium nitrite in hydrochloric acid at 0–5°C generates the diazonium salt intermediate.

  • Bromination:
    Subsequent reaction with cuprous bromide (CuBr) in hydrobromic acid (HBr) replaces the amino group with bromine, yielding 2-bromo-5-hydroxymethylthiazole.

  • Methylation and Coupling:
    The hydroxyl group is methylated using methyl iodide, followed by coupling with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Key Data Table:

Step Reagents/Conditions Yield (%)
Diazonium Salt Formation NaNO₂, HCl, 0–5°C 92
Bromination CuBr, HBr, 25°C 78
Mitsunobu Coupling DEAD, PPh₃, THF, 0°C → rt 65

Alternative Pathways and Modern Approaches

Recent advances leverage palladium-catalyzed cross-coupling to attach pre-functionalized thiazoles to phthalimide derivatives. For instance, Suzuki-Miyaura coupling of 2-bromo-4-methylthiazole-5-boronic acid with bromomethylphthalimide achieves a 58% yield but requires stringent oxygen-free conditions. Photochemical bromination using UV light and NBS has also been explored, reducing reaction times from 12 hours to 2 hours with comparable yields.

Challenges and Optimization

Common pitfalls include:

  • Regioselectivity Issues: Bromination at undesired positions of the thiazole ring, mitigated by electron-donating groups or directing agents.
  • Phthalimide Hydrolysis: Degradation under acidic conditions, avoided by using aprotic solvents like THF or DMF.
  • Byproduct Formation: Over-alkylation is minimized by slow addition of alkylating agents and low temperatures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against a range of pathogens, making this compound a potential candidate for developing new antibiotics or antifungal agents.

Cancer Research
The isoindole structure is recognized for its potential anticancer properties. Studies have shown that derivatives of isoindole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the thiazole ring may enhance these effects through synergistic mechanisms.

Agrochemicals

Pesticide Development
This compound's unique structure may contribute to the development of novel pesticides. The thiazole ring is often associated with herbicidal activity, and modifications to its structure could lead to improved efficacy against specific agricultural pests.

Material Science

Organic Electronics
The electronic properties of isoindole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be investigated for its charge transport capabilities and stability under operational conditions.

Photophysics

Fluorescent Probes
Due to its structural features, this compound may serve as a fluorescent probe in biological imaging or sensing applications. The thiazole and isoindole components can be tuned to emit light at specific wavelengths, making them useful in various analytical techniques.

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole-containing compounds were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiazole ring significantly enhanced the antimicrobial potency compared to baseline compounds .

Case Study 2: Anticancer Activity

A research article in Cancer Letters highlighted the effects of isoindole derivatives on human cancer cell lines. The study demonstrated that introducing a thiazole group increased the cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 3: Organic Photovoltaics

Research conducted at a leading university explored the use of isoindole derivatives in OPVs. The findings suggested that incorporating 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione improved the efficiency of energy conversion due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiazole-Isoindole-dione Derivatives
Compound Name Substituents (Thiazole Ring) Molecular Weight (g/mol) Key Applications/Properties
Target Compound : 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione 2-Br, 4-CH₃ ~353.2 (calculated) Likely pesticidal/antimicrobial agent (inferred from analogs)
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione 2-Cl 308.7 Research chemical; safety data available (GHS-compliant handling)
Folpet (2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) S-CCl₃ (non-thiazole) 296.6 Broad-spectrum fungicide; inhibits enzymatic thiol groups

Key Observations :

  • Methyl Group Impact : The 4-methyl substituent in the target compound may sterically hinder metabolic degradation, improving environmental persistence relative to folpet .
Functionalized Isoindole-dione Derivatives
Compound Name Core Structure Modifications Molecular Weight (g/mol) Applications
2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione Benzyl group with -NH₂, -Cl, -OH substituents 302.7 Research chemical; synthetic intermediate
Dinoterb (2-(1,1-Dimethylethyl)-4,6-dinitrophenol) Phenolic core with nitro and tert-butyl groups 240.2 Herbicide; disrupts mitochondrial function

Key Observations :

  • Substituent Diversity: The target compound’s thiazole-phthalimide hybrid contrasts with phenolic or benzyl-substituted isoindole-diones, which prioritize electrophilic reactivity (e.g., dinoterb’s nitro groups) .
  • Biological Targets: Thiazole-containing derivatives (e.g., target compound) may target thiol-dependent enzymes in pathogens, whereas phenolic analogs like dinoterb act as uncouplers in plants .
Thiazole-Triazole Hybrids

describes N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a–9e ), which share the thiazole moiety but incorporate triazole and benzimidazole groups. These exhibit antimicrobial and α-glucosidase inhibitory activity .

Comparison :

  • Triazole vs. Phthalimide : The triazole ring in 9a–9e enables hydrogen bonding (e.g., with enzyme active sites), whereas the phthalimide core in the target compound may engage in π-π stacking or hydrophobic interactions .
  • Bioactivity : Thiazole-triazole hybrids show promise in diabetes management, whereas isoindole-dione-thiazole compounds are more aligned with pesticidal applications .

Biological Activity

The compound 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a significant molecule in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
  • Molecular Formula : C12H7BrN2O2S
  • Molecular Weight : 305.16 g/mol

The compound's structure features a thiazole ring which is known for its biological significance in various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the isoindole framework. The following table summarizes key findings related to the anticancer activity of compounds derived from similar structures:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 9A431 (epidermoid carcinoma)1.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound 10Jurkat (T-cell leukemia)1.98 ± 1.22Disrupts mitochondrial membrane potential
Compound 13U251 (glioblastoma)< 10Hydrophobic interactions with target proteins

The data indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The following table presents findings on the antimicrobial efficacy of related compounds:

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound AStaphylococcus aureus15 µg/mLBactericidal
Compound BEscherichia coli20 µg/mLBacteriostatic
Compound CCandida albicans10 µg/mLFungicidal

Research indicates that the presence of a thiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth in both bacterial and fungal strains .

Case Study 1: Anticancer Efficacy

A study published in Molecules examined a series of thiazole-linked isoindoles and their effects on human cancer cell lines. The results showed that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity. For instance, the introduction of electron-donating groups at certain positions significantly increased activity against glioblastoma cells, suggesting a structure-activity relationship that can be exploited for drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives synthesized from (2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine. The study revealed that these compounds demonstrated significant activity against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via multi-step reactions involving condensation and cyclization. A common approach involves refluxing precursors like 2-aminothiazol-4(5H)-one derivatives with aldehyde-containing isoindole-1,3-dione analogs in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours under reflux conditions). Post-reaction, the product is purified via recrystallization from DMF/acetic acid mixtures . For example, details similar syntheses of thiazole-triazole hybrids using aryl aldehydes and acetic acid as a solvent, yielding crystalline products with validated purity via IR, NMR, and elemental analysis .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

  • Spectroscopy : IR (to confirm carbonyl groups at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns and aromatic protons), and mass spectrometry.
  • Elemental analysis : Comparing calculated vs. experimental C, H, N, S, and Br percentages to confirm purity .
  • Melting point determination : Used as a preliminary purity indicator.

reports melting points and spectroscopic data for structurally related compounds, emphasizing the importance of cross-validating spectral and elemental data .

Advanced: How can X-ray crystallography resolve molecular structure and packing interactions?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:

  • Crystal growth : Slow evaporation of ethyl acetate/hexane (1:1 v/v) yields block-shaped crystals suitable for SC-XRD .
  • Data collection : MoKα radiation (λ = 0.71070 Å) and software like SHELXL (for refinement) and ORTEP (for visualization) are used .
  • Interactions : identifies C–H···O hydrogen bonds (d = 2.53 Å, angle = 154°) and π-π stacking (3.724 Å) stabilizing the crystal lattice .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static computational models. Strategies include:

  • DFT calculations : Compare optimized geometries (using Gaussian or similar software) with XRD-derived structures to identify conformational differences.
  • Solvent modeling : Incorporate implicit/explicit solvent models in calculations to mimic experimental conditions.
  • Docking studies : highlights docking poses to validate binding modes, which can reconcile activity data with structural predictions .

Advanced: How to design bioactivity assays for enzyme inhibition studies?

Answer:

  • Target selection : Prioritize enzymes with known sensitivity to isoindole-dione or thiazole derivatives (e.g., kinases, proteases).
  • Assay design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Docking validation : references docking poses (e.g., compound 9c binding to active sites) to guide structure-activity relationship (SAR) studies .
  • IC50 determination : Dose-response curves quantify inhibitory potency, with triplicate measurements to ensure reproducibility .

Basic: What solvents and catalysts optimize synthesis?

Answer:

  • Solvents : Acetic acid is preferred for its dual role as solvent and proton donor in cyclization reactions .
  • Catalysts : Sodium acetate facilitates deprotonation and accelerates condensation.
  • Temperature : Reflux (100–120°C) ensures sufficient energy for ring closure without decomposition .

Advanced: How to troubleshoot low yields in synthesis?

Answer:

  • Reagent stoichiometry : Ensure a 1.1:1 molar ratio of aldehyde to thiazole precursor to drive reactions to completion .
  • Purification : Use gradient recrystallization (e.g., DMF/acetic acid) to remove unreacted starting materials.
  • Byproduct analysis : TLC or HPLC monitors reaction progress; notes that extended reflux (>5 hours) may degrade heat-sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

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